Carabrone

Catalog No.
S1535861
CAS No.
1748-81-8
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carabrone

CAS Number

1748-81-8

Product Name

Carabrone

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1

InChI Key

AGIQIKMGJVLKMA-NLRWUALESA-N

SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C

Isomeric SMILES

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C

Carabrone, a naturally occurring bicyclic monoterpene found in various plant species, particularly in the Cistaceae family, has garnered increasing interest in recent scientific research due to its potential therapeutic properties [].

Potential Therapeutic Applications

Studies suggest Carabrone may possess various therapeutic effects, including:

  • Antimicrobial activity: Research indicates Carabrone exhibits antimicrobial properties against several bacterial and fungal strains, potentially making it useful in developing new antibiotics and antifungals [, ].
  • Anti-inflammatory and antioxidant activity: Studies suggest Carabrone might have anti-inflammatory and antioxidant properties, potentially beneficial in managing conditions like arthritis and oxidative stress-related diseases [, ].
  • Neuroprotective activity: Preliminary research suggests Carabrone might possess neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ].

Carabrone is a naturally occurring sesquiterpene lactone derived from the plant Carpesium cernuum, known for its unique structural features and biological activities. Structurally, it is characterized by a complex arrangement of carbon atoms, forming a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound has garnered attention for its potential medicinal properties, particularly in the realm of cancer therapy and antifungal applications.

The exact mechanism by which Carabrone exerts its biological effects is still under investigation. However, research suggests it might interfere with the growth and proliferation of bacteria, fungi, and tumor cells [, , ]. Studies indicate it may exhibit antibacterial activity by disrupting bacterial cell membranes []. Similarly, its anti-fungal properties could be linked to its ability to inhibit spore germination and fungal growth []. The mechanism behind its anti-tumor activity remains unclear but might involve cell cycle arrest or the induction of cell death pathways [].

, primarily due to its functional groups, which include a lactone structure. It can participate in nucleophilic addition reactions, where nucleophiles can attack the electrophilic carbonyl carbon of the lactone. Additionally, carabrone has been shown to react with hydrazine derivatives to form various carabrone derivatives, which have been studied for their antifungal properties against pathogens like Colletotrichum lagenarium and Botrytis cinerea .

Moreover, carabrone has been reported to induce oxidative stress in certain fungal species, leading to cell membrane damage and ultimately cell death . This mechanism highlights its potential as a fungicide.

Carabrone exhibits significant biological activity, particularly in oncology and mycology. Research indicates that it possesses anti-pancreatic cancer properties, effectively inhibiting the proliferation of pancreatic cancer cell lines such as SW1990, CFPAC-1, Capan-2, and PANC-1. The compound induces ferroptosis—a form of regulated cell death—demonstrating its potential as an anticancer agent .

In addition to its anticancer effects, carabrone has notable antifungal activity, showing effectiveness against various fungal pathogens. Its derivatives have been synthesized and tested for enhanced antifungal properties .

The synthesis of carabrone typically involves several steps:

  • Extraction: Carabrone is primarily extracted from the plant Carpesium cernuum.
  • Chemical Synthesis: Carabrone can also be synthesized through various organic reactions involving starting materials such as alkynes and carbene complexes. For instance, one method includes the reaction of alkene-containing Fischer carbene complexes with alkynes to yield carabrone .
  • Derivatization: Carabrone can be modified to create derivatives with improved biological activities through reactions with hydrazine and other reagents .

Carabrone has several applications in different fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting pancreatic cancer.
  • Agriculture: Due to its antifungal properties, carabrone is explored as a natural pesticide against fungal pathogens affecting crops .
  • Biotechnology: Research on carabrone derivatives continues to expand its potential applications in various biotechnological processes.

Studies on the interactions of carabrone with biological systems reveal its multifaceted nature:

  • Cell Viability: Carabrone significantly affects cell viability in pancreatic cancer cells by inducing apoptosis and inhibiting migratory capabilities through the downregulation of matrix metalloproteinases (MMP2 and MMP9) .
  • Fungal Interactions: The compound disrupts cellular integrity in fungi by promoting oxidative stress, leading to increased reactive oxygen species production and subsequent cell death .

Several compounds share structural or functional similarities with carabrone. Here are some notable examples:

Compound NameSource PlantBiological Activity
ParthenolideTanacetum partheniumAnti-inflammatory, anticancer
CostunolideCostus speciosusAntimicrobial, anti-inflammatory
LactucopicrinLactuca sativaAntimicrobial, antioxidant

Uniqueness of Carabrone

Carabrone stands out due to its specific mechanism of action against pancreatic cancer cells through ferroptosis induction—a pathway that is less commonly targeted by other sesquiterpene lactones. Its dual role as both an antifungal agent and a potential anticancer drug further distinguishes it from similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Heavy Atom Count

18

Appearance

Cryst.

Wikipedia

Carabrone

Dates

Last modified: 08-15-2023

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